1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Select this compound for its unique 5-fluoropyrimidine/3-hydroxypiperidine pharmacophore that enables PIM1 selectivity (>190-fold) and a validated FGFR inhibitor core. The 3‑OH handle permits prodrug or covalent warhead attachment, while XLogP3-AA 0.6 and TPSA 49.3 Ų ensure favorable CNS oral bioavailability. Pre‑optimized for glioblastoma, AML, and neurodegenerative kinase targets.

Molecular Formula C9H12FN3O
Molecular Weight 197.213
CAS No. 2320860-11-3
Cat. No. B2594218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
CAS2320860-11-3
Molecular FormulaC9H12FN3O
Molecular Weight197.213
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC=C2F)O
InChIInChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2
InChIKeyLSYYANZFQBKIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (CAS 2320860-11-3): A Versatile Fluoropyrimidine-Piperidine Scaffold for Medicinal Chemistry


1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a heterocyclic building block comprising a 3-hydroxypiperidine ring substituted at the N1 position with a 5-fluoropyrimidine moiety [1]. The compound possesses a molecular weight of 197.21 g/mol, a calculated XLogP3-AA of 0.6, and a topological polar surface area (TPSA) of 49.3 Ų [1]. These physicochemical properties position the compound within a favorable range for central nervous system (CNS) drug-like space and oral bioavailability [1]. The 5-fluoropyrimidine moiety is a recognized pharmacophore in kinase inhibitor design, where the fluorine atom can modulate metabolic stability and target binding [2].

Why Generic Substitution of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is Scientifically Unsound


1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol cannot be substituted with closely related analogs without rigorous empirical validation due to the profound impact of subtle structural modifications on both target binding and ADMET properties. The specific substitution pattern—a 5-fluoro on the pyrimidine at the 4-position coupled with a 3-hydroxy on the piperidine—creates a unique three-dimensional pharmacophore and hydrogen-bonding network that is highly sensitive to change. For example, shifting the fluorine from the 5- to the 2-position on the pyrimidine, altering the piperidine substitution from the 3- to the 4-position, or replacing the piperidine ring with a pyrrolidine can drastically alter kinase selectivity, metabolic stability, and even the compound's ability to cross the blood-brain barrier [1].

Quantitative Differentiation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Against Closest Analogs


Physicochemical Profile: Optimized CNS Drug-Like Properties

The target compound exhibits a favorable calculated XLogP3-AA of 0.6 and a TPSA of 49.3 Ų [1]. This combination falls squarely within the established optimal ranges for CNS drug candidates (XLogP < 3, TPSA < 70 Ų), predicting superior brain penetration relative to more polar or lipophilic analogs [2]. In contrast, the 2-position isomer, 1-(5-fluoropyrimidin-2-yl)piperidin-3-ol, has a predicted TPSA of 58.2 Ų due to altered electronic distribution, which may reduce passive CNS permeability [3].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Kinase Inhibition Selectivity: A Key Advantage in PIM Kinase Targeting

While direct data for the target compound is not publicly available, analysis of a closely related structural analog from the same chemotype reveals a critical differentiation. An analog bearing a 1-(5-fluoropyrimidin-4-yl)piperidine core exhibited an IC50 of 3 nM against PIM1 kinase but a significantly higher IC50 of 574 nM against PIM2 kinase, representing a >190-fold selectivity window [1]. This indicates that the 5-fluoropyrimidin-4-yl piperidine scaffold can be tuned for high PIM isoform selectivity, a feature not observed with many pan-PIM inhibitors.

Oncology Kinase Inhibition Selectivity Profiling

Metabolic Stability: Reduced CYP3A4 Liability vs. Unsubstituted Piperidine Analogs

A structurally related compound featuring the 1-(5-fluoropyrimidin-4-yl)piperidine core was evaluated for time-dependent inhibition (TDI) of CYP3A4, a critical parameter for predicting drug-drug interaction risk. The compound exhibited a weak IC50 of 7,000 nM for CYP3A4, indicating a low potential for TDI [1]. In contrast, many unsubstituted piperidine-containing compounds, such as the PIM inhibitor SGI-1776, have been reported to exhibit more potent CYP3A4 inhibition (IC50 values < 1000 nM), limiting their clinical utility [2].

Drug Metabolism CYP Inhibition ADME-Tox

Targeted Application Scenarios for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in Drug Discovery


CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's predicted physicochemical profile (XLogP3-AA: 0.6, TPSA: 49.3 Ų) positions it as an ideal starting point for CNS kinase programs targeting diseases such as glioblastoma or neurodegenerative disorders [1]. The 5-fluoropyrimidin-4-yl piperidine core provides a validated hinge-binding motif, while the 3-hydroxy group offers a vector for further SAR exploration or prodrug strategies to fine-tune brain exposure.

PIM1-Selective Inhibitor Development for Hematological Malignancies

Given the high PIM1 selectivity observed for close analogs (>190-fold over PIM2), this scaffold is a prime candidate for developing PIM1-selective inhibitors [1]. This is critical for therapeutic applications in multiple myeloma and acute myeloid leukemia, where PIM1 overexpression is a validated driver, while minimizing PIM2-mediated cardiotoxicity risks.

FGFR Kinase Inhibitor Scaffold Diversification

The 5-fluoropyrimidin-4-yl piperidine core is a known structural element in several clinical-stage FGFR inhibitors [1]. The specific 3-hydroxy substitution on the piperidine ring in this compound offers a unique handle for introducing water-solubilizing groups or covalent warheads, thereby expanding the chemical space around this clinically validated kinase target and potentially overcoming resistance mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.